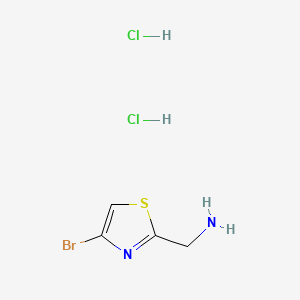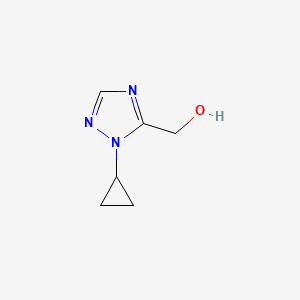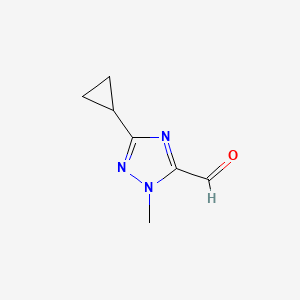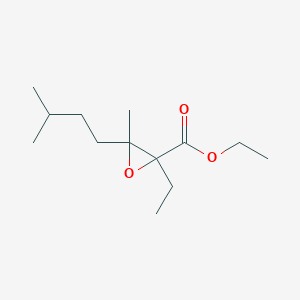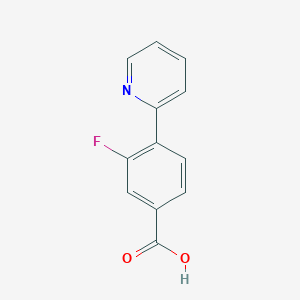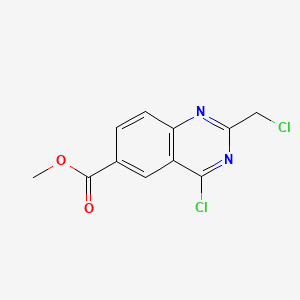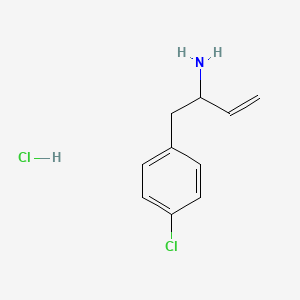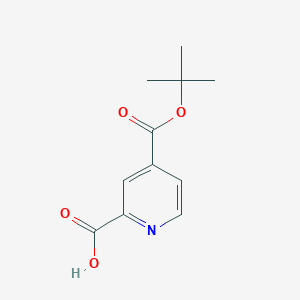
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the use of a multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Análisis De Reacciones Químicas
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar pyrazole ring structure but with an amine group instead of a ketone.
1-(1-Methyl-1H-pyrazol-4-yl)methanamine: This compound also contains a pyrazole ring but with a methanamine group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(1-methylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)4-9(13)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NBIWIURARICCFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)C1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


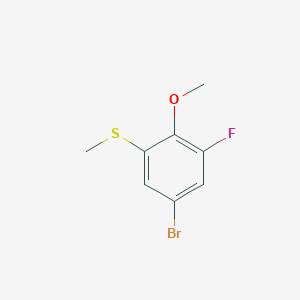
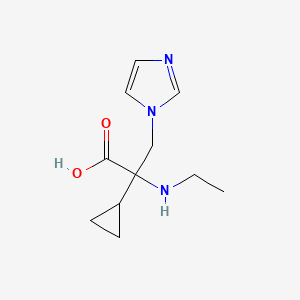
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

